Structural Differentiation of the 2-Amino-2-Oxoethyl Side Chain vs. the Unsubstituted Carboxamide Core
CAS 1251559-61-1 bears a terminal primary amide (2-amino-2-oxoethyl) on its exocyclic carboxamide, replacing the simple –NH2 group found on the unsubstituted 2-(pyrimidin-2-ylamino)thiazole-4-carboxamide core scaffold (CAS 1251553-05-5). This substitution adds two hydrogen-bond donor atoms (the amide –NH2) and one acceptor (the amide C=O) beyond what is present in the core scaffold, while increasing the molecular weight from 221.24 to 278.29 g/mol . In kinase inhibitor design, terminal amide substituents of this type have been shown to critically modulate hinge-region binding and selectivity profiles [1].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW: 278.29 g/mol; Additional HBD: 2 (terminal –NH2); Additional HBA: 1 (terminal C=O) vs. core scaffold |
| Comparator Or Baseline | 2-(Pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS 1251553-05-5): MW 221.24 g/mol; lacks terminal amide extension |
| Quantified Difference | ΔMW = +57.05 g/mol (+25.8%); net gain of 2 HBD and 1 HBA |
| Conditions | Calculated from molecular formulas: C10H10N6O2S (target) vs. C8H7N5OS (comparator) |
Why This Matters
The additional hydrogen-bonding functionality predicts altered kinase hinge-region interactions and solubility, meaning this compound cannot be assumed to behave as a simple analog of the unsubstituted core scaffold.
- [1] Lombardo, L. J., et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 2004, 47(27), 6658–6661. View Source
